![molecular formula C20H25NO B5048383 1-[4-(benzyloxy)benzyl]-3-methylpiperidine](/img/structure/B5048383.png)
1-[4-(benzyloxy)benzyl]-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)benzyl]-3-methylpiperidine is a synthetic organic compound that features prominently in various fields of scientific research and industrial applications. It consists of a piperidine ring substituted at the 1-position with a 4-(benzyloxy)benzyl group and at the 3-position with a methyl group. Its unique structure imparts specific chemical properties and reactivity patterns, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)benzyl]-3-methylpiperidine typically involves the following steps:
Formation of 4-(benzyloxy)benzyl chloride: : Benzyl alcohol is treated with hydrochloric acid to produce benzyl chloride. This benzyl chloride is then reacted with 4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide to yield 4-(benzyloxy)benzyl chloride.
N-alkylation of piperidine: : 4-(benzyloxy)benzyl chloride is reacted with 3-methylpiperidine under basic conditions (e.g., potassium carbonate or sodium hydride) to form this compound.
Industrial Production Methods
In industrial settings, the production might involve continuous flow reactors to enhance yield and purity. The use of catalytic systems and optimized reaction conditions ensures higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(benzyloxy)benzyl]-3-methylpiperidine participates in several types of chemical reactions:
Oxidation: : The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: : The compound can be reduced at specific sites to alter its functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzyl or piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Substitution: : Reagents like halogens or strong bases are used for substitution reactions.
Major Products Formed
The major products depend on the specific reactions undertaken. For instance, oxidation can yield carboxylic acid derivatives, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, 1-[4-(benzyloxy)benzyl]-3-methylpiperidine is a valuable intermediate for producing complex molecules.
Biology
The compound is used in biochemical studies to investigate enzyme interactions and receptor bindings.
Medicine
Industry
In the industrial context, it is used in the synthesis of materials, additives, and specialty chemicals.
Mecanismo De Acción
The mechanism of action for 1-[4-(benzyloxy)benzyl]-3-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzyl group may engage in π-π stacking or hydrophobic interactions, while the piperidine ring may facilitate binding through hydrogen bonding or Van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-methylpiperidine: : Similar structure but lacks the benzyloxy substituent.
4-(Benzyloxy)piperidine: : Similar piperidine core but different substitution patterns.
Uniqueness
1-[4-(Benzyloxy)benzyl]-3-methylpiperidine stands out due to its dual functional groups (benzyloxy and benzyl) attached to the piperidine ring, offering unique reactivity and binding properties that are leveraged in both research and industrial applications.
Curious to dive deeper into any specific aspect of this compound?
Propiedades
IUPAC Name |
3-methyl-1-[(4-phenylmethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-17-6-5-13-21(14-17)15-18-9-11-20(12-10-18)22-16-19-7-3-2-4-8-19/h2-4,7-12,17H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPIKGLRUSJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
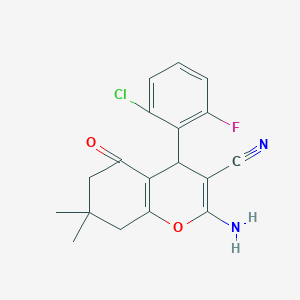
![2-[tert-butyl(methyl)amino]ethyl (4-chlorophenyl)acetate hydrochloride](/img/structure/B5048312.png)
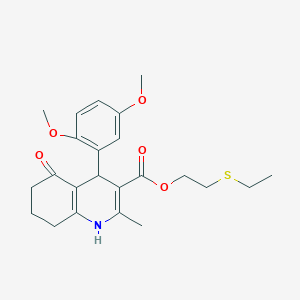
![4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5048320.png)
![N-isopropyl-1'-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5048324.png)
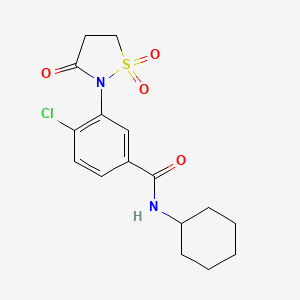
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5048337.png)
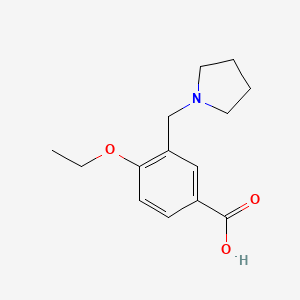
![1-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5048351.png)
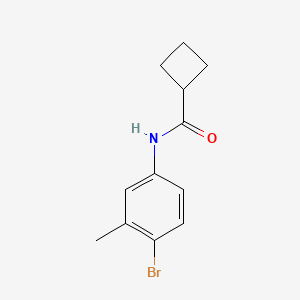
![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5048361.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-2-piperidinyl]methanol](/img/structure/B5048368.png)
![(2,6-Difluorophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B5048376.png)
![1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5048381.png)
